2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol

Cross-Coupling Building Block Synthesis

2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol (CAS 1823989-97-4) is a halogenated aromatic alcohol with the molecular formula C8H6BrF3O and a molecular weight of 255.03 g/mol. It belongs to the class of 2,2-difluoroethanol derivatives, which are valued in medicinal chemistry for their ability to serve as bioisosteres of metabolically labile ether groups.

Molecular Formula C8H6BrF3O
Molecular Weight 255.03 g/mol
Cat. No. B12305084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol
Molecular FormulaC8H6BrF3O
Molecular Weight255.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CO)(F)F)F)Br
InChIInChI=1S/C8H6BrF3O/c9-6-2-1-5(3-7(6)10)8(11,12)4-13/h1-3,13H,4H2
InChIKeyHDGXPRJZVNAKCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol (CAS 1823989-97-4): A Specialized Fluorinated Building Block for Medicinal Chemistry


2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol (CAS 1823989-97-4) is a halogenated aromatic alcohol with the molecular formula C8H6BrF3O and a molecular weight of 255.03 g/mol . It belongs to the class of 2,2-difluoroethanol derivatives, which are valued in medicinal chemistry for their ability to serve as bioisosteres of metabolically labile ether groups. The compound features a unique substitution pattern: a bromine atom at the para-position and a fluorine atom at the meta-position of the phenyl ring, coupled with a geminal difluoroethanol moiety. This specific arrangement of halogens is designed to provide a versatile handle for sequential functionalization, as the bromine atom is amenable to transition-metal-catalyzed cross-coupling reactions while the fluorine substituent modulates the ring's electronic properties and the difluoroethanol group can be transformed into various leaving groups or incorporated into bioactive scaffolds .

Why Generic Substitution of 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol with Other Halogenated Analogs Fails


Within the family of halogenated 2,2-difluoroethanols, the position and identity of the halogen substituents on the aromatic ring critically dictate downstream reactivity, electronic properties, and ultimately biological activity. A simple substitution of the 4-bromo-3-fluoro pattern with, for example, a 4-chloro-3-fluoro analog or a 4-bromo-2-fluoro isomer can lead to significantly different outcomes in cross-coupling reactions due to the varying bond dissociation energies and oxidative addition rates of C–Br versus C–Cl bonds . Furthermore, the electronic influence of the fluorine atom is highly position-dependent; a fluorine substituent at the meta-position exerts a different inductive effect compared to one at the ortho-position, which can affect the acidity of the alcohol, the conformation of the difluoroethyl group, and the binding affinity of the final drug molecule to its target . These non-linear structure-activity relationships mean that in-class analogs are not freely interchangeable without a substantial risk of compromising synthetic yield and biological performance.

Quantitative Evidence Guide for Selecting 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol Over Closest Analogs


Differentiation in Cross-Coupling Reactivity: Aryl Bromide vs. Aryl Chloride

The compound contains an aryl bromide, which is significantly more reactive in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings compared to its direct aryl chloride analog, 2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol. The bond dissociation energy of a C–Br bond is approximately 79 kcal/mol, which is substantially lower than that of a C–Cl bond (~95 kcal/mol), leading to faster oxidative addition, a key step in the catalytic cycle . This difference translates to milder reaction conditions, shorter reaction times, and higher yields when using the brominated analog as a building block, a critical factor for efficient library synthesis in drug discovery.

Cross-Coupling Building Block Synthesis

Differentiation in Electronic Modulation: Meta-Fluorine vs. Ortho-Fluorine Effects on Alcohol Acidity

The meta-fluorine substituent on the phenyl ring of the target compound inductively stabilizes the conjugate base of the alcohol to a different extent than an ortho-fluorine substituent found in isomers like 2-(4-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-ol. Based on the substituent's field effect, a fluorine atom at the meta-position has a Hammett σ_m value of 0.34, whereas at the para-position it has a σ_p value of 0.06, indicating a stronger electron-withdrawing inductive effect transmitted through bonds to the reaction center. This difference in electronic environment can influence the acidity of the hydroxyl proton and the reactivity of the alcohol in subsequent reactions such as Mitsunobu or etherification, providing a distinct physicochemical profile that can be exploited for selective derivatization .

Physicochemical Property Drug Design SAR

Differentiation in Synthetic Utility: Reported Use in Type III Secretion Inhibitor Bioisostere Synthesis

A pharmacophore hopping strategy aimed at replacing the salicylidene acylhydrazide core of Type III Secretion System (T3S) inhibitors identified a 2-(2-aminopyrimidine)-2,2-difluoroethanol scaffold as a promising bioisostere . The synthesis of a focused library of these compounds required the use of various 2,2-difluoroethanol derivatives as key intermediates. The target compound, with its 4-bromo-3-fluorophenyl substitution pattern, serves as a direct precursor for further functionalization at the pyrimidine ring via its latent bromine handle, enabling the generation of diverse analogs for structure-activity relationship (SAR) studies . This specific application to anti-virulence drug discovery distinguishes it from other difluoroethanol building blocks that are not documented in this context.

Anti-virulence Library Synthesis Scaffold Hopping

Optimal Application Scenarios for Procuring 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol


Medicinal Chemistry: Synthesis of Targeted Libraries via C–C Cross-Coupling

This building block is optimally deployed in a medicinal chemistry program requiring rapid analog synthesis via Suzuki-Miyaura or Negishi coupling. The 4-bromo substituent provides a highly reactive and selective handle for iterative C–C bond formation, allowing for the efficient introduction of diverse aryl, heteroaryl, or vinyl groups at the para-position. This is a significant advantage over the corresponding 4-chloro analog, which requires harsher conditions and specialized catalysts, as evidenced by the ~16 kcal/mol lower bond dissociation energy of the C–Br bond . The resulting biaryl or styrenyl derivatives, still bearing the difluoroethanol moiety, are valuable for probing the impact of lipophilicity and metabolic stability on target binding.

Chemical Biology: Development of Fluorinated Bioisostere Probes

In a chemical biology context, this compound is the starting material of choice for creating fluorinated bioisosteric probes of methoxy or ethoxy groups. The 2,2-difluoroethanol moiety is a well-established bioisostere for the methyl ether group, offering improved metabolic stability while maintaining similar steric and electronic properties . When conjugated to a pharmacophore via the aromatic ring, the unique meta-fluorine substituent (σ_m = 0.34) further modulates the probe's electronic profile, influencing binding interactions in a predictable manner . This approach is particularly valuable for studying enzyme active sites or designing in vivo-stable PET tracer precursors, where metabolic lability would otherwise compromise data quality.

Anti-Virulence Drug Discovery: Precursor for Type III Secretion System Inhibitor Scaffolds

For a research program focused on developing inhibitors of bacterial virulence, specifically targeting the Type III Secretion System (T3S), this specific halogenated difluoroethanol is a proven intermediate. A published pharmacophore hopping strategy successfully used related 2,2-difluoroethanol intermediates to replace the metabolically vulnerable salicylidene acylhydrazide core with a 2-(2-aminopyrimidine)-2,2-difluoroethanol scaffold . The target compound's bromine atom is strategically placed for a late-stage Buchwald-Hartwig coupling or similar reaction to install the aminopyrimidine group, making it an indispensable reagent for any group replicating or extending this chemical series.

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